molecular formula C13H24O11 B3042755 alpha-D-Gal-(1->4)-alpha-D-Gal-OMe CAS No. 67145-39-5

alpha-D-Gal-(1->4)-alpha-D-Gal-OMe

Cat. No. B3042755
CAS RN: 67145-39-5
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-OVGWDEKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is a glycosylgalactose consisting of D-galactopyranose having an α-D-galactopyranosyl residue attached at the 4-position .


Synthesis Analysis

The synthesis of antigenic globotriose, alpha-D-Gal-(1–>4)-beta-D-Gal-(1–>4)-beta-D-Glc has been reported . Additionally, methods for the synthesis of alpha-D-gal have been patented .


Molecular Structure Analysis

The core structure of the α-Gal epitope is the terminal disaccharide galactose-α-1,3-galactose (A), which is often followed by N-acetyl glucosamine (GlcNAc) in the third position forming a trisaccharide (Gal-α-1,3-Gal-β-1,4-GlcNAc) .


Chemical Reactions Analysis

The α-Gal syndrome is a complex allergic disease characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals .


Physical And Chemical Properties Analysis

The molecular formula of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is C32H62O11S, and its molecular weight is 654.89 . It should be stored at -20°C .

Scientific Research Applications

Genetic and Molecular Insights

  • Gene Mutation Studies : The alpha-D-Gal-(1->4)-alpha-D-Gal-OMe structure is closely related to studies on gene mutations in humans, particularly in comparison to murine sequences. For instance, Larsen et al. (1990) explored mutations in a human genomic sequence homologous to murine UDP-Gal:beta-D-Gal(1,4)-D-GlcNAc alpha(1,3)-galactosyltransferase, an enzyme involved in constructing terminal alpha(1,3)-galactosyl linkages. These mutations were indicative of a human pseudogene incapable of expressing Gal alpha 1----3Gal epitopes on human cells (Larsen et al., 1990).

Biochemical Synthesis and Analysis

  • Synthesis and Structural Analysis : Research by Janczuk et al. (1999, 2002) delved into the synthesis of alpha-Gal oligosaccharides, including those with alpha-D-Gal-(1->4)-alpha-D-Gal termini. They focused on enzymatic methods and chemical synthetic schemes to produce alpha-Gal oligosaccharides and conducted conformational analysis using NMR techniques and molecular modeling (Janczuk et al., 1999); (Janczuk et al., 2002).

Glycosylation and Enzyme Function

  • Enzyme and Glycosylation Research : A study by Wen et al. (1992) on Gal beta 1,3(4)GlcNAc alpha 2,3-sialyltransferase, which forms NeuAc alpha 2,3Gal beta 1,3(4)GlcNAc sequences, contributes to understanding the role of similar structures in glycosylation processes (Wen et al., 1992). Similarly, other research has focused on enzymes like UDPgalactose:beta-D-galactosyl-1,4-N-acetyl-D-glucosaminide alpha-1,3-galactosyltransferase, relevant to alpha-D-Gal-(1->4)-alpha-D-Gal-OMe structures (Larsen et al., 1989).

Clinical and Biomedical Applications

  • Xenotransplantation and Immunology : The alpha-D-Gal-(1->4)-alpha-D-Gal-OMe structure is significant in xenotransplantation research. Naso et al. (2011) developed an ELISA soft-tissue assay for alpha-Gal quantification in xenograft heart valves, highlighting the role of this structure in the field of tissue engineering and xenotransplantation (Naso et al., 2011).

Mechanism of Action

The α-Gal syndrome is characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals. Individuals with IgE antibodies to α-Gal suffer from a delayed form of anaphylaxis following red meat consumption . The α-Gal syndrome is unique in that symptoms causing IgE antibodies are directed against a carbohydrate moiety, there is an unusual delay between the consumption of the food and the onset of the symptoms, and primary sensitization to α-Gal occurs via tick bites .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

The α-Gal syndrome is a complex allergic disease characterized by the development of specific IgE antibodies against the carbohydrate galactose-α-1,3-galactose (α-Gal), an oligosaccharide present in cells and tissues of non-primate mammals . Future research directions will help to get a better understanding and lead to better management of the disease .

Biochemical Analysis

Biochemical Properties

“Methyl 4-O-(a-D-galactopyranosyl)-a-D-galactopyranoside” interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme α-galactosidase, which catalyzes the hydrolysis of terminal, non-reducing α-D-galactose residues in α-D-galactosides .

Molecular Mechanism

“Methyl 4-O-(a-D-galactopyranosyl)-a-D-galactopyranoside” exerts its effects at the molecular level through various mechanisms. It is involved in enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules. For example, it serves as a substrate for the enzyme α-galactosidase, facilitating the breakdown of α-D-galactosides .

Metabolic Pathways

“Methyl 4-O-(a-D-galactopyranosyl)-a-D-galactopyranoside” is involved in several metabolic pathways. It interacts with enzymes such as α-galactosidase and may affect metabolic flux or metabolite levels .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIYFZSHCGBPP-OVGWDEKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215585
Record name Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67145-39-5
Record name Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67145-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of α-D-Gal-(1→4)-α-D-Gal-OMe in biological systems?

A1: α-D-Gal-(1→4)-α-D-Gal-OMe serves as the minimal recognition structure for P-fimbriated Escherichia coli. [, ] These bacteria are known to cause urinary tract infections by adhering to epithelial cells using these specialized fimbriae. Understanding the interaction between α-D-Gal-(1→4)-α-D-Gal-OMe and P-fimbriae can aid in developing strategies to block bacterial adhesion and potentially treat infections. [, ]

Q2: How does the conformation of α-D-Gal-(1→4)-α-D-Gal-OMe influence its biological activity?

A2: Research indicates that α-D-Gal-(1→4)-α-D-Gal-OMe exhibits conformational flexibility, adopting different shapes in various solvents. [] For instance, in aqueous solutions, it adopts a specific conformation, while in dimethyl sulfoxide, intramolecular hydrogen bonds lead to a different conformation. [] This conformational flexibility may play a crucial role in its interaction with biological targets like P-fimbriae.

Q3: How do scientists study the conformational preferences of α-D-Gal-(1→4)-α-D-Gal-OMe?

A3: Scientists utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Hard-Sphere Exo-Anomeric (HSEA) calculations to investigate the conformational preferences of α-D-Gal-(1→4)-α-D-Gal-OMe. [] NMR provides experimental data on spatial arrangements of atoms, while HSEA calculations offer theoretical insights into energetically favorable conformations.

Q4: Why are researchers synthesizing derivatives of α-D-Gal-(1→4)-α-D-Gal-OMe?

A4: Synthesizing derivatives allows researchers to investigate the Structure-Activity Relationship (SAR). [, , , ] By systematically modifying the structure of α-D-Gal-(1→4)-α-D-Gal-OMe, such as introducing fluorine atoms or substituting hydroxyl groups, they can analyze how these changes impact its interaction with P-fimbriae. [, ] This knowledge is crucial for designing more potent and selective inhibitors of bacterial adhesion.

Q5: What types of modifications have been made to the structure of α-D-Gal-(1→4)-α-D-Gal-OMe?

A5: Researchers have synthesized various derivatives, including those with modifications at the 2-, 3-, 4-, and 6-positions of the sugar rings. [, , , ] These modifications involve introducing deoxy (-H), fluoro (-F), or methoxy (-OCH3) groups, providing valuable insights into the impact of steric and electronic factors on binding affinity. [, ]

Q6: Have there been any unexpected outcomes during the synthesis of α-D-Gal-(1→4)-α-D-Gal-OMe derivatives?

A6: Yes, attempts to substitute the hydroxyl group at the 6-position with fluorine led to the unexpected formation of 3,6-anhydro and 6-O-methyl-1-fluoro derivatives. [, ] This highlights the complexity of carbohydrate chemistry and the potential for unforeseen reactions during derivatization attempts.

Q7: What is the significance of computational modeling in understanding α-D-Gal-(1→4)-α-D-Gal-OMe?

A7: Computational methods, particularly molecular mechanics calculations, help predict the conformations of α-D-Gal-(1→4)-α-D-Gal-OMe and its derivatives. [, ] These calculations can predict energetically favorable shapes, providing insights into how these molecules might interact with their biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.